molecular formula C10H22NO4PS B12551873 Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate CAS No. 142783-39-9

Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate

Cat. No.: B12551873
CAS No.: 142783-39-9
M. Wt: 283.33 g/mol
InChI Key: MCKNKUYKXPXWFB-UHFFFAOYSA-N
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Description

Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate is an organophosphorus compound known for its unique chemical structure and properties. This compound is characterized by the presence of a phosphate group, an amino group, and a sulfanylidene group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate can be achieved through several synthetic routes. One common method involves the reaction of diethyl phosphorochloridate with 2-[(2-methylpropyl)amino]ethanethiol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for high efficiency and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidates and related compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The sulfanylidene group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl phosphorochloridate: A related compound used in the synthesis of phosphoramidates.

    2-[(2-methylpropyl)amino]ethanethiol: A precursor in the synthesis of diethyl 2-[(2-methylpropyl)amino]-2-sulfanylideneethyl phosphate.

    Phosphoramidates: A class of compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to the presence of both a sulfanylidene group and a phosphate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

142783-39-9

Molecular Formula

C10H22NO4PS

Molecular Weight

283.33 g/mol

IUPAC Name

diethyl [2-(2-methylpropylamino)-2-sulfanylideneethyl] phosphate

InChI

InChI=1S/C10H22NO4PS/c1-5-13-16(12,14-6-2)15-8-10(17)11-7-9(3)4/h9H,5-8H2,1-4H3,(H,11,17)

InChI Key

MCKNKUYKXPXWFB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OCC(=S)NCC(C)C

Origin of Product

United States

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